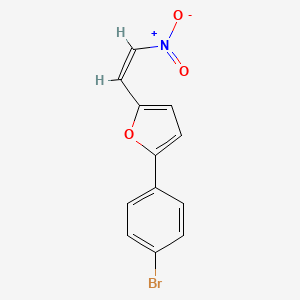![molecular formula C16H25N3O3S B6125994 1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)
1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that has been extensively studied for its potential use in scientific research. DAPT is a gamma-secretase inhibitor, which means it can block the activity of an enzyme called gamma-secretase. Gamma-secretase is involved in the processing of a protein called amyloid precursor protein (APP), which is linked to the development of Alzheimer's disease. Inhibiting gamma-secretase activity with DAPT has been shown to reduce the production of amyloid beta peptides, which are thought to be a key factor in the development of Alzheimer's disease.
Mécanisme D'action
DAPT works by inhibiting the activity of gamma-secretase, which is involved in the processing of 1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide and other proteins. By blocking gamma-secretase activity, DAPT reduces the production of amyloid beta peptides, which are thought to be a key factor in the development of Alzheimer's disease. DAPT also inhibits the Notch signaling pathway by blocking the cleavage of Notch receptors, which are involved in cell differentiation and development.
Biochemical and physiological effects:
DAPT has been shown to have a range of biochemical and physiological effects, including reducing the production of amyloid beta peptides and inhibiting the Notch signaling pathway. DAPT has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells. However, the exact mechanisms by which DAPT exerts its effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DAPT in lab experiments is its specificity for gamma-secretase and the Notch signaling pathway. This makes it a useful tool for studying the role of these pathways in various biological processes. However, DAPT can also have off-target effects, and its use in lab experiments requires careful control and monitoring to ensure that any observed effects are due to specific inhibition of gamma-secretase or the Notch signaling pathway.
Orientations Futures
There are several potential future directions for research on DAPT and its applications. One area of interest is the development of more specific gamma-secretase inhibitors that can target specific isoforms of gamma-secretase and reduce the risk of off-target effects. Another area of interest is the use of DAPT in combination with other drugs or therapies for the treatment of Alzheimer's disease and other conditions. Finally, there is ongoing research into the role of gamma-secretase and the Notch signaling pathway in various biological processes, which may lead to new applications for DAPT and other gamma-secretase inhibitors.
Méthodes De Synthèse
The synthesis of DAPT involves several steps, including the reaction of piperidine with 3,4-dimethylbenzaldehyde to form a Schiff base, which is then reacted with dimethylsulfamoyl chloride to form the final product. The synthesis of DAPT has been described in detail in several scientific publications.
Applications De Recherche Scientifique
DAPT has been widely used in scientific research to study the role of gamma-secretase in various cellular processes. In addition to its potential use in Alzheimer's disease research, DAPT has also been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation and development. This makes DAPT a useful tool for studying the role of Notch signaling in various biological processes.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-7-8-15(10-13(12)2)17-16(20)14-6-5-9-19(11-14)23(21,22)18(3)4/h7-8,10,14H,5-6,9,11H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZQFUMIYJSVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6125922.png)
![2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6125933.png)
![ethyl 8-(4-methyl-1-piperazinyl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B6125939.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B6125940.png)
![N-{3-[cyclopentyl(methyl)amino]propyl}-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125942.png)
![2-(2-furylmethyl)-8-(2-phenylethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6125944.png)
![2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6125945.png)
![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6126003.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)